methyl4-amino-3-(2-methylpropyl)benzoate
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Overview
Description
methyl4-amino-3-(2-methylpropyl)benzoate is an organic compound with the molecular formula C12H17NO2. It is also known by its IUPAC name, methyl 4-amino-3-isobutylbenzoate. This compound is characterized by the presence of an amino group, a methyl ester group, and an isobutyl group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2-methylpropyl)benzoate typically involves a multi-step process:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzene ring introduces a nitro group, which is subsequently reduced to an amino group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for methyl 4-amino-3-(2-methylpropyl)benzoate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
methyl4-amino-3-(2-methylpropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
methyl4-amino-3-(2-methylpropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
methyl4-amino-3-(2-methylpropyl)benzoate: Characterized by the presence of an isobutyl group.
Methyl 4-amino-3-(2-ethylpropyl)benzoate: Similar structure but with an ethyl group instead of an isobutyl group.
Methyl 4-amino-3-(2-methylbutyl)benzoate: Similar structure but with a methylbutyl group instead of an isobutyl group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity and potential interactions with biological membranes .
Properties
IUPAC Name |
methyl 4-amino-3-(2-methylpropyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-5,7-8H,6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHHDSXXMTWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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